Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxyethyl group substituted with a methylthiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactionsThe hydroxyethyl group is then added via a nucleophilic substitution reaction, and finally, the methylthiophene ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under mild conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the methylthiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate: shares similarities with other benzoate esters and carbamoyl derivatives.
Thiophene derivatives: Compounds like 2-acetylthiophene and 3-methylthiophene exhibit similar aromatic properties and reactivity.
Uniqueness
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-8-22-14(10)13(18)9-17-15(19)11-3-5-12(6-4-11)16(20)21-2/h3-8,13,18H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUWGBBZJGPUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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